molecular formula C26H25N3O2S2 B11536174 N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-cyclohexyl-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11536174
M. Wt: 475.6 g/mol
InChI Key: YPZCCWXBIVAVDK-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of cyclohexyl, naphthalene, benzothiazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxynaphthaldehyde with an amine to form a Schiff base.

    Cyclohexylation: The Schiff base is then reacted with cyclohexylamine to introduce the cyclohexyl group.

    Benzothiazole Formation: The benzothiazole moiety is introduced through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol.

    Acetamide Introduction: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-CYCLOHEXYL-2-({6-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[6-[(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H25N3O2S2/c30-23-13-10-17-6-4-5-9-20(17)21(23)15-27-19-11-12-22-24(14-19)33-26(29-22)32-16-25(31)28-18-7-2-1-3-8-18/h4-6,9-15,18,30H,1-3,7-8,16H2,(H,28,31)

InChI Key

YPZCCWXBIVAVDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

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